(R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthalene-2,2'-diol
Overview
Description
®-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthalene-2,2’-diol is a complex organic compound characterized by its unique structure, which includes multiple naphthalenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthalene-2,2’-diol typically involves multi-step organic reactions One common method includes the coupling of naphthalenyl and phenyl groups through a series of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling The reaction conditions often require an inert atmosphere, typically nitrogen or argon, and the use of solvents like toluene or tetrahydrofuran (THF)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthalene-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts catalysts such as aluminum chloride (AlCl3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthalene-2,2’-diol is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine
In medicine, it is explored for its potential use in developing new therapeutic agents, particularly in targeting specific molecular pathways.
Industry
In the industrial sector, this compound is investigated for its applications in organic electronics and photonics, including the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism by which ®-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthalene-2,2’-diol exerts its effects involves its interaction with specific molecular targets. The compound’s large aromatic system allows it to engage in π-π stacking interactions, which can influence the behavior of other molecules in its vicinity. Additionally, its chiral nature enables it to selectively bind to chiral centers in biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 9-(1-Naphthalenyl)-10-(4-(2-naphthalenyl)phenyl)anthracene
- 1,3-Bis(N-carbazolyl)benzene
- Tris(8-hydroxyquinoline)aluminum
Uniqueness
Compared to these similar compounds, ®-3,3’-Bis[4-(2-naphthalenyl)phenyl]-1,1’-binaphthalene-2,2’-diol stands out due to its chiral nature and the presence of multiple naphthalenyl and phenyl groups. This unique structure imparts distinct electronic and optical properties, making it particularly valuable in applications requiring high thermal stability and specific chiral interactions.
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-naphthalen-2-ylphenyl)naphthalen-1-yl]-3-(4-naphthalen-2-ylphenyl)naphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H34O2/c53-51-47(37-23-17-35(18-24-37)41-27-21-33-9-1-3-11-39(33)29-41)31-43-13-5-7-15-45(43)49(51)50-46-16-8-6-14-44(46)32-48(52(50)54)38-25-19-36(20-26-38)42-28-22-34-10-2-4-12-40(34)30-42/h1-32,53-54H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTLLSHKRLBBTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=CC5=CC=CC=C5C(=C4O)C6=C(C(=CC7=CC=CC=C76)C8=CC=C(C=C8)C9=CC1=CC=CC=C1C=C9)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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